2-Propynal
2-Propynal
2-Propyn-1-al, also known as propiolaldehyde or formylacetylene, belongs to the class of organic compounds known as acetylides. Acetylides are compounds arising by replacement of one or both hydrogen atoms of acetylene (ethyne) by a metal or other cationic group. E. g. NaC#CH monosodium acetylide. By extension, analogous compounds derived from terminal acetylenes, RC#CH. The class is limited here to derivatives of acetylene where the hydrogen atom is replaced with an element with similar or lower electronegativity that carbon. 2-Propyn-1-al is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa).
Prop-2-ynal is a ynal and a terminal acetylenic compound. It has a role as a mouse metabolite.
Prop-2-ynal is a ynal and a terminal acetylenic compound. It has a role as a mouse metabolite.
Brand Name:
Vulcanchem
CAS No.:
624-67-9
VCID:
VC21133581
InChI:
InChI=1S/C3H2O/c1-2-3-4/h1,3H
SMILES:
C#CC=O
Molecular Formula:
C3H2O
Molecular Weight:
54.05 g/mol
2-Propynal
CAS No.: 624-67-9
Cat. No.: VC21133581
Molecular Formula: C3H2O
Molecular Weight: 54.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Propyn-1-al, also known as propiolaldehyde or formylacetylene, belongs to the class of organic compounds known as acetylides. Acetylides are compounds arising by replacement of one or both hydrogen atoms of acetylene (ethyne) by a metal or other cationic group. E. g. NaC#CH monosodium acetylide. By extension, analogous compounds derived from terminal acetylenes, RC#CH. The class is limited here to derivatives of acetylene where the hydrogen atom is replaced with an element with similar or lower electronegativity that carbon. 2-Propyn-1-al is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Prop-2-ynal is a ynal and a terminal acetylenic compound. It has a role as a mouse metabolite. |
|---|---|
| CAS No. | 624-67-9 |
| Molecular Formula | C3H2O |
| Molecular Weight | 54.05 g/mol |
| IUPAC Name | prop-2-ynal |
| Standard InChI | InChI=1S/C3H2O/c1-2-3-4/h1,3H |
| Standard InChI Key | IJNJLGFTSIAHEA-UHFFFAOYSA-N |
| SMILES | C#CC=O |
| Canonical SMILES | C#CC=O |
| Boiling Point | 60.0 °C |
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